Boc-Dap(Dnp)-Osu

Catalog No.
S879340
CAS No.
214750-68-2
M.F
C18H21N5O10
M. Wt
467.39
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Dap(Dnp)-Osu

CAS Number

214750-68-2

Product Name

Boc-Dap(Dnp)-Osu

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-3-(2,4-dinitroanilino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

Molecular Formula

C18H21N5O10

Molecular Weight

467.39

InChI

InChI=1S/C18H21N5O10/c1-18(2,3)32-17(27)20-12(16(26)33-21-14(24)6-7-15(21)25)9-19-11-5-4-10(22(28)29)8-13(11)23(30)31/h4-5,8,12,19H,6-7,9H2,1-3H3,(H,20,27)/t12-/m0/s1

SMILES

CC(C)(C)OC(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)ON2C(=O)CCC2=O

Peptide Synthesis

Boc-Dap(Dnp)-Osu is a valuable reagent in peptide synthesis, particularly for incorporating D-amino acids. The "Boc" group refers to a protecting group for the N-terminus (amino end) of the peptide, while "Dnp" stands for a dinitrophenyl group attached to the side chain of the D-Dap (D-diaminopropionic acid) residue. The "Osu" group is a reactive NHS ester that facilitates conjugation with another molecule, typically the N-terminus of another peptide or a protein.

This specific combination allows researchers to introduce a D-amino acid with a cleavable Dnp tag at a desired position in a peptide chain. The Dnp tag can be used for various purposes, such as:

  • Monitoring peptide synthesis and purification

    The Dnp group absorbs light at a specific wavelength, enabling researchers to track the progress of peptide synthesis and purification through techniques like UV spectroscopy .

  • Affinity purification

    The Dnp group can be used as a handle for affinity chromatography, a technique for purifying specific proteins or peptides from a mixture. Antibodies or other affinity ligands that recognize the Dnp group can be used to isolate the desired molecule .

  • Detection in assays

    The Dnp tag can be used for various detection methods, such as ELISA (enzyme-linked immunosorbent assay) or colorimetric assays, allowing researchers to quantify the amount of modified peptide present .

Boc-Dap(Dnp)-Osu, chemically known as N-alpha-tert-butoxycarbonyl-N-beta-2,4-dinitrophenyl-L-2,3-diaminopropionic acid, is a derivative of the amino acid 2,3-diaminopropionic acid. This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a dinitrophenyl (Dnp) moiety, which is often used to enhance the compound's reactivity and stability. The presence of the N-hydroxysuccinimide (Osu) group allows for efficient conjugation with amines and thiols, making it a valuable building block in peptide synthesis and modification processes .

Boc-Dap(Dnp)-Osu itself doesn't have a mechanism of action. It functions as a linker molecule in ADCs. The mechanism of action of an ADC involving Boc-Dap(Dnp)-Osu relies on the antibody specifically targeting cancer cells and the subsequent release of the cytotoxic payload within those cells [].

  • Limited information exists on the specific hazards of Boc-Dap(Dnp)-Osu. However, as a general guideline, it is likely to be irritating and potentially harmful if inhaled, ingested, or absorbed through the skin.
  • The Dnp group might raise concerns due to its nitro functionality. Standard protocols for handling nitroaromatic compounds should be followed [].

  • Deprotection Reactions: The Boc group can be removed under acidic conditions, exposing the amino group for further reactions.
  • Conjugation Reactions: The Osu group reacts with amines and thiols to form stable amide or thioether bonds. This reaction is particularly useful in creating antibody-drug conjugates and other bioconjugates .
  • Maleimide Ring Opening: Following conjugation with thiols, the maleimide ring opens under aqueous conditions, leading to stable conjugates that are valuable in various biological applications .

Boc-Dap(Dnp)-Osu exhibits notable biological activity due to its ability to form stable conjugates with biomolecules. This characteristic is particularly significant in drug delivery systems where the compound can be used to attach therapeutic agents to antibodies or other targeting moieties, enhancing their efficacy and specificity. The dinitrophenyl group also serves as a useful tag for detection and quantification in various assays .

The synthesis of Boc-Dap(Dnp)-Osu typically involves several key steps:

  • Protection of Amino Groups: The amino group of 2,3-diaminopropionic acid is protected using the Boc group to prevent unwanted side reactions during subsequent steps.
  • Formation of Dinitrophenyl Derivative: The dinitrophenyl moiety is introduced through electrophilic substitution reactions.
  • Attachment of N-hydroxysuccinimide: Finally, the Osu group is attached to facilitate conjugation with other biomolecules.

These steps can be performed using standard peptide synthesis techniques, including solid-phase peptide synthesis or solution-phase methods .

Boc-Dap(Dnp)-Osu finds applications in various fields:

  • Peptide Synthesis: It serves as a versatile building block for synthesizing peptides with specific functionalities.
  • Bioconjugation: The compound is widely used in creating stable conjugates for drug delivery systems, particularly in antibody-drug conjugates.
  • Diagnostic

Studies on Boc-Dap(Dnp)-Osu interactions focus on its reactivity with various nucleophiles, including amines and thiols. These interactions are crucial for developing targeted therapies where precise attachment of drug molecules to antibodies or other carriers is required. The stability of the resulting conjugates under physiological conditions is also a key area of research, ensuring that they maintain their efficacy during transport within biological systems .

Several compounds share similarities with Boc-Dap(Dnp)-Osu, particularly in their structure and applications in peptide synthesis and bioconjugation. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Boc-Dap-OHContains only the Boc protecting groupSimpler structure; lacks Dnp and Osu groups
Mal-Dap(Boc)Contains maleimide functionality instead of DnpUsed primarily for thiol conjugation
Fmoc-DapUses Fmoc as a protecting group instead of BocMore common in solid-phase peptide synthesis
Dap(Dnp)-OHLacks the Osu group but retains DnpUseful for simple labeling without conjugation

Boc-Dap(Dnp)-Osu's uniqueness lies in its combination of protective groups that allow for versatile applications in both peptide synthesis and bioconjugation while maintaining stability and reactivity necessary for complex biological interactions .

XLogP3

1.9

Dates

Modify: 2023-08-15

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